![molecular formula C13H12FN3O2 B7626630 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol](/img/structure/B7626630.png)
1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol is a synthetic organic compound that features a unique combination of a fluorophenoxy group, a pyrimidine ring, and an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol reacts with a halogenated pyrimidine.
Formation of the Azetidin-3-ol Moiety: This can be synthesized via cyclization reactions involving azetidine derivatives and subsequent hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The azetidin-3-ol moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)pyrimidine: Shares the pyrimidine and fluorophenoxy groups but lacks the azetidin-3-ol moiety.
4-(4-Fluorophenoxy)pyrimidine-2-amine: Contains an amino group instead of the azetidin-3-ol moiety.
1-(4-Fluorophenoxy)pyrimidin-2-yl)azetidine: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-9-1-3-11(4-2-9)19-12-5-6-15-13(16-12)17-7-10(18)8-17/h1-6,10,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXSVAWKMGCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)OC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-cyclohexylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626550.png)
![[(E)-but-2-enyl] 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate](/img/structure/B7626555.png)
![2-[(E)-2-phenylethenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole](/img/structure/B7626556.png)
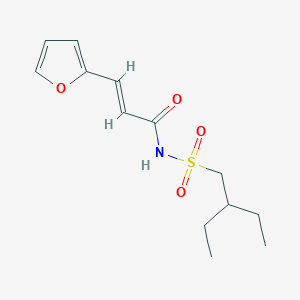
![(E)-N-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B7626570.png)
![N-[2-(4-cyclopropyl-1,2,4-triazol-3-yl)ethyl]-1-(2-methoxyethyl)cyclobutane-1-carboxamide](/img/structure/B7626574.png)
![2-[(5-Chlorothiophen-2-yl)methylsulfanylmethyl]quinazolin-4-amine](/img/structure/B7626594.png)
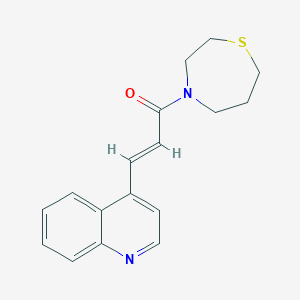
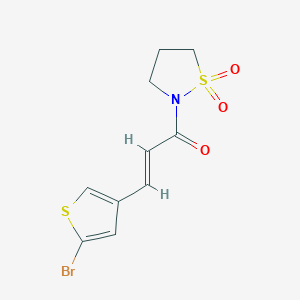
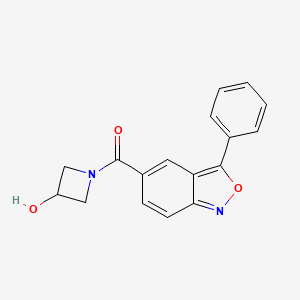
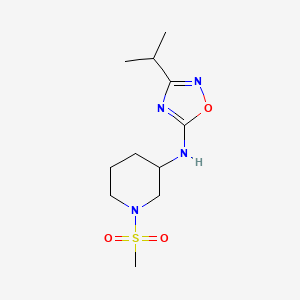
![4-[[2-(2-Methoxyethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7626626.png)
![N-[4-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7626642.png)
![1-[4-(1-Aminocyclopentanecarbonyl)-1,4-diazepan-1-yl]-2-(3-fluorophenyl)ethanone](/img/structure/B7626645.png)
